The synthesis of CDK4-R24C typically involves genetic engineering techniques to introduce the specific mutation into the CDK4 gene. This can be achieved through:
The process involves:
The molecular structure of CDK4-R24C includes a typical cyclin-dependent kinase configuration with a catalytic domain that is crucial for its kinase activity. The mutation at position 24 alters the local structure surrounding the ATP-binding site, which is essential for substrate phosphorylation.
CDK4-R24C participates in several key biochemical reactions:
The loss of interaction with p16INK4A can be analyzed using co-immunoprecipitation assays to demonstrate reduced binding affinity and subsequent effects on downstream signaling pathways.
The mechanism by which CDK4-R24C promotes oncogenesis involves:
Studies have shown that mice expressing CDK4-R24C exhibit phenotypes similar to those lacking functional p16INK4A, highlighting its role in melanoma development .
CDK4-R24C serves as an important model for studying:
The CDK4-R24C mutation was first identified as a germline alteration in melanoma-prone families, establishing CDK4 as a high-risk susceptibility gene alongside CDKN2A. This mutation substitutes arginine with cysteine at codon 24 of the CDK4 kinase domain, abolishing p16INK4a-mediated inhibition. Key findings include:
Table 1: Clinical Features of CDK4-R24C in Melanoma-Prone Families
Parameter | Observation | Source |
---|---|---|
Number of Families | 17 (11 R24H, 6 R24C) | [1] |
Median Age at Onset | 39 years | [1] |
Multiple Primary Melanomas | 41.7% of carriers | [1] |
Atypical Nevi Prevalence | Significantly higher in mutation carriers | [1] |
The R24C mutation disrupts a critical electrostatic interaction between CDK4 and p16INK4a, leading to constitutive kinase activation:
Table 2: Structural Consequences of R24C vs. Wild-Type CDK4
Parameter | Wild-Type CDK4 | R24C-Mutated CDK4 |
---|---|---|
p16INK4a Binding Affinity | High (Kd ~nM) | Severely reduced |
Electrostatic Interface | Arg24-Asp84 salt bridge | Disrupted |
Glycine Loop Stability | Stable | Destabilized |
ATP Binding Efficiency | Regulated | Enhanced |
Arg24 is evolutionarily conserved across vertebrates and invertebrates, underscoring its role in cell cycle regulation:
Table 3: Conservation of Arg24 in CDK4/6 Across Species
Species Group | CDK4 Conservation | Functional Consequence of Mutation |
---|---|---|
Mammals | 100% (Arg24) | Abolished p16 binding |
Birds | 100% (Arg24) | Similar to mammals |
Teleost fish | 100% (Arg24) | Loss of p19a binding |
Insects | Lys/Arg at homolog | Partial kinase deregulation |
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